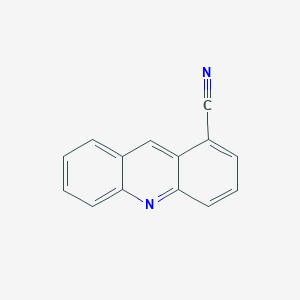

Acridine-1-carbonitrile

Description

Acridine-1-carbonitrile is a heterocyclic organic compound featuring a planar tricyclic acridine core substituted with a cyano (-CN) group at the 1-position. The acridine scaffold is known for its aromaticity and electronic properties, which make it valuable in materials science, pharmaceuticals, and optoelectronics. The cyano group enhances its reactivity, enabling participation in nucleophilic additions, cyclizations, and coordination chemistry.

Properties

CAS No. |

42978-64-3 |

|---|---|

Molecular Formula |

C14H8N2 |

Molecular Weight |

204.23 g/mol |

IUPAC Name |

acridine-1-carbonitrile |

InChI |

InChI=1S/C14H8N2/c15-9-11-5-3-7-14-12(11)8-10-4-1-2-6-13(10)16-14/h1-8H |

InChI Key |

XDIFOIHGJGSGQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridine-1-carbonitrile can be synthesized through a one-pot, three-component method involving the Michael addition to enaminones. This method can be achieved using both microwave irradiation and conventional heating . The reaction typically involves the use of aromatic aldehydes, 1,3-dicarbonyl compounds, and a source of nitrogen.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions: Acridine-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acridone derivatives.

Reduction: Reduction reactions can yield dihydroacridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the acridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include acridone derivatives, dihydroacridine derivatives, and various substituted acridine compounds.

Scientific Research Applications

Acridine-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex acridine derivatives.

Mechanism of Action

The biological activity of acridine-1-carbonitrile is primarily due to its ability to intercalate with DNA. The planar structure of the acridine ring allows it to insert between nucleotide base pairs, disrupting the DNA helix and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making this compound a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Acridine-1-carbonitrile with structurally related carbonitriles based on molecular features, stability, and applications inferred from the evidence:

† Note: Specific data on this compound is absent in the provided evidence; theoretical values are estimated.

Key Comparative Insights:

Aromatic vs. Aliphatic Cores: this compound’s aromatic tricyclic system contrasts with the aliphatic cyclohexane or cyclopropane rings in other carbonitriles. This difference impacts electronic properties and binding interactions (e.g., this compound may intercalate DNA, while aliphatic analogs lack this capability) . Pyrrole-based carbonitriles (e.g., 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile) exhibit enhanced reactivity due to conjugated π-systems, enabling cyclization to pyridines .

Cyclopropane derivatives (e.g., 1-(Methylamino)cyclopropane-1-carbonitrile) have strained rings, which may enhance reactivity in ring-opening reactions .

Stability and Storage: 1-Piperidinocyclohexanecarbonitrile is stable for ≥5 years at -20°C, suggesting superior shelf life compared to aromatic carbonitriles, which may degrade under light or heat due to extended conjugation .

Research Findings and Limitations

- Synthetic Flexibility : Modifications of pyrrole-carbonitriles (e.g., adding pyridine fragments) demonstrate the tunability of carbonitrile scaffolds for drug discovery .

- Gaps in Data : The evidence lacks direct studies on this compound’s physicochemical properties (e.g., melting point, solubility) or biological activity. Comparative insights are extrapolated from structural analogs.

Notes

Carbonitriles with aliphatic cores (e.g., cyclohexane, cyclopropane) prioritize stability, while aromatic systems (e.g., acridine, pyrrole) favor electronic applications.

Further studies are needed to validate this compound’s hypothesized roles in optoelectronics and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.